2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a diazino[4,5-d]pyrimidine core, and a thiadiazole moiety
Preparation Methods
The synthesis of 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the diazino[4,5-d]pyrimidine core, followed by the introduction of the thiophene and thiadiazole moieties. Common reagents used in these reactions include thiophene-2-carboxylic acid, ethyl thiadiazole, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The diazino[4,5-d]pyrimidine core can be reduced using agents such as sodium borohydride.
Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Scientific Research Applications
2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of structural elements. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Exhibiting diverse pharmacological properties.
Thiadiazole derivatives: Used in various medicinal and industrial applications
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H17N7O3S3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17N7O3S3/c1-4-11-22-23-17(31-11)19-10(26)8-30-15-12-14(24(2)18(28)25(3)16(12)27)20-13(21-15)9-6-5-7-29-9/h5-7H,4,8H2,1-3H3,(H,19,23,26) |
InChI Key |
CSUSGCXVYQCNOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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